molecular formula C10H9ClN2O B6210937 4-Chloro-8-methoxyquinolin-3-amine CAS No. 1600167-88-1

4-Chloro-8-methoxyquinolin-3-amine

Cat. No.: B6210937
CAS No.: 1600167-88-1
M. Wt: 208.64 g/mol
InChI Key: UXXNKSBWGLTGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-8-methoxyquinolin-3-amine (molecular formula: C₁₀H₉ClN₂O) is a quinoline derivative featuring a chloro substituent at position 4, a methoxy group at position 8, and an amino group at position 3. Its SMILES representation is COC1=CC=CC2=C(C(=CN=C21)N)Cl, and its InChIKey is UXXNKSBWGLTGHT-UHFFFAOYSA-N .

Properties

CAS No.

1600167-88-1

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-chloro-8-methoxyquinolin-3-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-8-4-2-3-6-9(11)7(12)5-13-10(6)8/h2-5H,12H2,1H3

InChI Key

UXXNKSBWGLTGHT-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-methoxyquinolin-3-amine typically involves the chlorination and methoxylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a base, followed by chlorination and methoxylation . Another method involves the Skraup synthesis, where aniline derivatives are reacted with glycerol and sulfuric acid, followed by chlorination and methoxylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and methoxylation reactions using continuous-flow setups. These setups allow for higher productivity and better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-8-methoxyquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-8-methoxyquinolin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-8-methoxyquinolin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for metal ions, forming complexes that can interfere with biological processes. It can also inhibit enzymes and proteins involved in cellular functions, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline derivatives are widely studied for their pharmacological and material science applications. Below, 4-chloro-8-methoxyquinolin-3-amine is compared to five structurally related compounds (Table 1), with key differences in substituent positions, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Functional Groups Reported Activities Synthesis Method Data Availability
This compound 3-NH₂, 4-Cl, 8-OCH₃ C₁₀H₉ClN₂O 208.63 Amino, Chloro, Methoxy Not reported Not described Limited (No patents/literature)
7-Chloroquinolin-4-amine (Compound 4) 4-NH₂, 7-Cl C₁₇H₂₀ClN₃ 301.82 Amino, Chloro, Piperazine Antimalarial (assumed) Nucleophilic substitution Moderate (HPLC purity: 97%)
6-Methoxyquinolin-4-yl derivative (Compound 1) 4-CH(NH₂), 6-OCH₃ C₂₀H₂₅N₃O₂ 339.44 Methoxy, Quinuclidine Not specified Multi-step synthesis Limited (Synthesis only)
8-Chloroquinolin-3-amine 3-NH₂, 8-Cl C₉H₈Cl₂N₂ 215.08 Amino, Chloro Not reported Not described Limited (Supplier data)
4-Chloro-3-(methoxymethyl)quinolin-8-amine 3-CH₂OCH₃, 4-Cl, 8-NH₂ C₁₁H₁₁ClN₂O 222.67 Methoxymethyl, Chloro, Amino Not reported Not described Limited (Supplier data)

Key Differences and Implications

Substituent Positions
  • Amino Group Position: The amino group at position 3 (vs.
  • Methoxy Group : Methoxy at position 8 (vs. 6 in Compound 1) enhances steric hindrance and may reduce metabolic stability compared to 6-methoxy derivatives .
Data Availability
  • Most analogs (e.g., 8-chloroquinolin-3-amine) lack published studies, relying on supplier data .
  • Computational CCS values for this compound provide insights into its conformational stability but require experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.